3-Chloro-5-(pentafluorosulfur)benzenesulfonyl chloride
Overview
Description
3-Chloro-5-(pentafluorosulfur)benzenesulfonyl chloride is a chemical compound with the molecular formula C6H3Cl2F5O2S2 and a molecular weight of 337.1 g/mol . This compound is characterized by the presence of a chloro group, a pentafluorosulfur group, and a sulfonyl chloride group attached to a benzene ring. It is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperature and pressure conditions .
Industrial Production Methods
In industrial settings, the production of 3-Chloro-5-(pentafluorosulfur)benzenesulfonyl chloride may involve large-scale chlorination processes using automated reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as distillation and recrystallization, is essential to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-(pentafluorosulfur)benzenesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or alcohols, leading to the formation of sulfonamide or sulfonate derivatives.
Oxidation Reactions: The compound can be oxidized to form sulfonic acids or sulfonate esters under specific conditions.
Reduction Reactions: Reduction of the sulfonyl chloride group can yield sulfinic acids or thiols.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents used in reduction reactions.
Major Products
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Sulfonic Acids: Formed by oxidation.
Sulfinic Acids: Formed by reduction.
Scientific Research Applications
3-Chloro-5-(pentafluorosulfur)benzenesulfonyl chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of sulfonamide and sulfonate derivatives.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Chloro-5-(pentafluorosulfur)benzenesulfonyl chloride involves its reactivity with nucleophiles, leading to the formation of covalent bonds with target molecules. The sulfonyl chloride group is highly reactive and can form stable sulfonamide or sulfonate linkages, which are crucial in various chemical and biological processes . The pentafluorosulfur group imparts unique electronic properties, enhancing the compound’s reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-5-(trifluoromethyl)benzenesulfonyl chloride: Similar structure but with a trifluoromethyl group instead of a pentafluorosulfur group.
3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride: Contains a bromo group instead of a chloro group.
Uniqueness
3-Chloro-5-(pentafluorosulfur)benzenesulfonyl chloride is unique due to the presence of the pentafluorosulfur group, which imparts distinct electronic and steric properties. This makes it more reactive and versatile in various chemical reactions compared to its analogs .
Properties
IUPAC Name |
3-chloro-5-(pentafluoro-λ6-sulfanyl)benzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2F5O2S2/c7-4-1-5(16(8,14)15)3-6(2-4)17(9,10,11,12)13/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYGLCEYXUSWUKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1S(F)(F)(F)(F)F)Cl)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2F5O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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